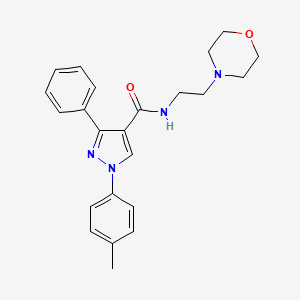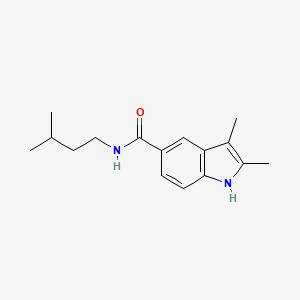
2,3-dimethyl-N-(3-methylbutyl)-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethyl-N-(3-methylbutyl)-1H-indole-5-carboxamide, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptor CB1 and CB2 and is known to produce effects similar to those of THC, the primary psychoactive component of cannabis. JWH-018 has gained popularity as a recreational drug due to its ability to produce a high that is similar to that of cannabis but is more potent and longer-lasting.
Mecanismo De Acción
JWH-018 acts as a potent agonist of the cannabinoid receptor CB1 and CB2. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of JWH-018, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
JWH-018 has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes dilation of the blood vessels and increases blood flow to the brain. JWH-018 has also been shown to have effects on the immune system, including the inhibition of cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JWH-018 has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptor CB1 and CB2, making it useful for studying the effects of cannabinoids on the body. It is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations to the use of JWH-018 in lab experiments. It is a synthetic compound that does not occur naturally in the body, which may limit its relevance to human physiology. It is also a potent psychoactive compound that can produce significant effects at low doses, which may make it difficult to use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on JWH-018. One area of interest is the development of new synthetic cannabinoids that have improved therapeutic potential. Another area of interest is the study of the long-term effects of JWH-018 use, particularly in relation to its potential for addiction and dependence. Additionally, there is interest in the development of new methods for synthesizing and purifying JWH-018 and other synthetic cannabinoids, which could lead to more efficient and cost-effective production methods.
Métodos De Síntesis
The synthesis of JWH-018 involves the reaction of 2,3-dimethylindole with n-butyllithium and 3-methylbutanal in the presence of a catalyst. The resulting product is then converted to the carboxamide form using acetic anhydride and pyridine. The final product is purified using chromatography.
Aplicaciones Científicas De Investigación
JWH-018 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of cancer, epilepsy, and other neurological disorders.
Propiedades
IUPAC Name |
2,3-dimethyl-N-(3-methylbutyl)-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-10(2)7-8-17-16(19)13-5-6-15-14(9-13)11(3)12(4)18-15/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBDNOSVTJQMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NCCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-N-(3-methylbutyl)-1H-indole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

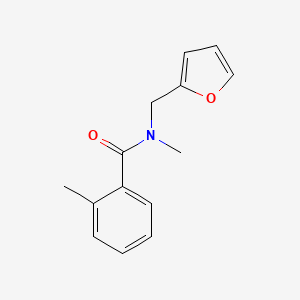
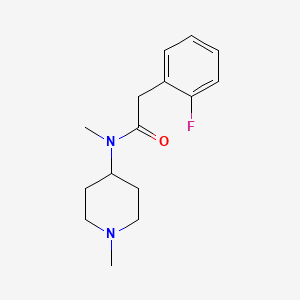

![(3R,7aS)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7475393.png)
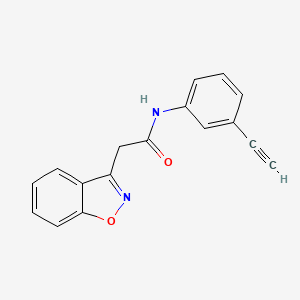
![N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7475405.png)
![4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7475426.png)
![3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea](/img/structure/B7475431.png)
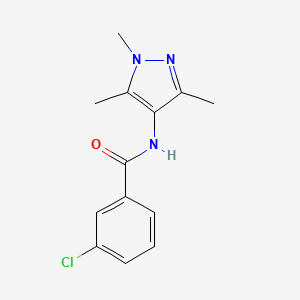

![1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7475454.png)
